(Rac)-DPPC-d6 (CAS: 63-89-8 for the base DPPC structure) is a specialized, isotopically labeled synthetic phospholipid primarily procured for advanced structural biology, liposomal formulation, and quantitative lipidomics. As a racemic mixture of the dipalmitoyl-glycero-3-phosphocholine backbone featuring six strategically placed deuterium atoms, it serves as a high-fidelity structural tracer. Its primary procurement value lies in its ability to provide distinct analytical visibility in deuterium nuclear magnetic resonance (²H-NMR) and mass spectrometry workflows without inducing the severe thermodynamic perturbation and acyl chain packing disruption associated with fully perdeuterated lipids [1].
Substituting (Rac)-DPPC-d6 with standard, non-deuterated DPPC completely eliminates the ²H-NMR quadrupolar splitting signals required for tracking localized lipid phase domains against a proton-rich aqueous background [1]. Conversely, procuring fully perdeuterated DPPC (DPPC-d62) as a generic labeled substitute introduces massive isotopic effects, drastically altering the acyl chain packing and artificially depressing the critical phase transition temperature (Tc) of the model membrane[1]. Furthermore, standard biological L-DPPC is stereospecific, whereas the racemic nature of (Rac)-DPPC-d6 offers distinct baseline packing dynamics that are necessary when evaluating non-stereospecific synthetic liposome stability or acting as a distinct mass spectrometry internal standard [2].
When formulated into ternary lipid mixtures (e.g., DOPC/DPPC/cholesterol), DPPC-d6 maintains a critical temperature (Tc) much closer to the natural lipid baseline than fully deuterated alternatives. NMR line shape analysis demonstrates that DPPC-d6 exhibits a Tc of 303.74 ± 0.07 K, whereas fully perdeuterated DPPC-d62 severely depresses the Tc to 301.51 ± 0.1 K due to massive isotopic perturbation of the acyl chains[1].
| Evidence Dimension | Critical Phase Transition Temperature (Tc) |
| Target Compound Data | DPPC-d6: Tc = 303.74 ± 0.07 K |
| Comparator Or Baseline | DPPC-d62 (Perdeuterated): Tc = 301.51 ± 0.1 K |
| Quantified Difference | DPPC-d6 preserves the phase transition temperature ~2.2 K closer to the non-deuterated baseline. |
| Conditions | Static ²H-NMR of DOPC/DPPC/cholesterol (37.5:37.5:25) multilamellar vesicles. |
Procuring the d6 variant allows researchers to introduce an NMR-visible tracer without inducing the severe thermodynamic shifts and formulation disruptions caused by fully perdeuterated lipid chains.
Unlike standard DPPC which is invisible in ²H-NMR, or DPPC-d62 which produces overlapping spectral moments across the entire acyl chain, DPPC-d6 yields discrete, highly resolved quadrupolar splittings. This localized signal enables the precise calculation of critical order parameters (e.g., critical exponent βc = 0.338 ± 0.009) without the spectral crowding inherent to whole-chain deuteration[1].
| Evidence Dimension | Spectral Resolution and Order Parameter Calculation |
| Target Compound Data | DPPC-d6: Yields discrete quadrupolar splittings for precise βc calculation (0.338 ± 0.009). |
| Comparator Or Baseline | DPPC-d62: Produces broad, overlapping spectral moments. |
| Quantified Difference | Eliminates multi-peak spectral crowding, isolating dynamic signals to specific lipid domains. |
| Conditions | Line shape analysis of static ²H-NMR spectra near the critical point. |
Buyers conducting targeted structural biology must select DPPC-d6 to achieve high-resolution dynamic data of specific membrane regions without the background noise of d62 variants.
For quantitative lipidomics, (Rac)-DPPC-d6 provides exactly six deuterium atoms at defined positions, ensuring a consistent +6 Da mass shift relative to endogenous DPPC. This strict labeling guarantees batch-to-batch consistency and prevents the mass envelope broadening seen in randomly or partially deuterated lipid mixtures, making it a precise internal standard for multiple precursor ion scanning [1].
| Evidence Dimension | Mass Envelope Consistency |
| Target Compound Data | (Rac)-DPPC-d6: Exact +6 Da mass shift with narrow isotopic envelope. |
| Comparator Or Baseline | Partially deuterated mixtures: Variable mass shifts and broad isotopic envelopes. |
| Quantified Difference | Ensures absolute batch-to-batch mass consistency and prevents signal overlap with endogenous +2 Da or +4 Da lipid isotopes. |
| Conditions | Quantitative profiling via hybrid quadrupole time-of-flight mass spectrometry. |
For industrial and analytical buyers, defined d6 labeling ensures absolute reproducibility, which is critical for validating quantitative mass spectrometry workflows.
Due to its localized deuterium labeling and minimal thermodynamic perturbation, (Rac)-DPPC-d6 is a highly effective choice for solid-state ²H-NMR studies investigating liquid-ordered (Lo) and liquid-disordered (Ld) phase separations in ternary lipid mixtures. It allows researchers to extract precise quadrupolar splittings without the spectral crowding of perdeuterated chains [1].
With a precise +6 Da mass shift, this compound serves as a highly reliable internal standard for mass spectrometry. It is specifically procured for multiple precursor ion scanning workflows where distinguishing the spiked standard from endogenous DPPC isotopes is critical for accurate quantification [2].
Because it preserves a critical phase transition temperature closer to the natural lipid baseline than fully perdeuterated analogs, (Rac)-DPPC-d6 is highly relevant for designing temperature-sensitive liposomes. Formulation scientists can leverage its predictable thermal behavior for targeted drug delivery models that require strict hydration and release temperatures [1].